N-Acryloylisonipecotic Acid
CAS No.: 109486-01-3
Cat. No.: VC7745371
Molecular Formula: C9H13NO3
Molecular Weight: 183.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109486-01-3 |
|---|---|
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 183.207 |
| IUPAC Name | 1-prop-2-enoylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) |
| Standard InChI Key | XBUIBIHOIQNJQG-UHFFFAOYSA-N |
| SMILES | C=CC(=O)N1CCC(CC1)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
N-Acryloylisonipecotic acid (CAS 109486-01-3) is systematically named 1-prop-2-enoylpiperidine-4-carboxylic acid, reflecting its core structure: a piperidine ring substituted at position 4 with a carboxylic acid group and at position 1 with an acryloyl moiety () . Key features include:
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Molecular weight: 183.20 g/mol
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SMILES representation:
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InChIKey:
The planar acryloyl group introduces sites for radical polymerization, while the piperidine ring contributes to conformational rigidity, influencing both reactivity and biological interactions .
Spectroscopic and Physicochemical Data
Nuclear Magnetic Resonance (NMR):
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NMR spectra for derivatives like the dodecyl ester (CAS 351.5 g/mol) reveal carbonyl resonances at 170–175 ppm (carboxylic acid) and 165–170 ppm (acryloyl), with piperidine carbons appearing between 20–55 ppm .
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NMR exhibits vinyl proton doublets () at 5.8–6.4 ppm, confirming acryloyl functionality .
Mass Spectrometry:
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High-resolution mass spectra show a molecular ion peak at m/z 183.207 for the parent compound, with fragmentation patterns dominated by loss of (44 Da) and acryloyl groups (71 Da).
Synthesis and Derivitization Strategies
Primary Synthesis Routes
N-Acryloylisonipecotic acid is typically synthesized via amide coupling:
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Activation of isonipecotic acid: Reacting isonipecotic acid () with acryloyl chloride in the presence of a base (e.g., triethylamine) yields the N-acryloylated product .
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Purification: Crystallization from ethanol/water mixtures achieves >95% purity, as confirmed by HPLC.
Functional Derivatives
Esterification and polymerization expand utility:
| Derivative | Application | Key Reference |
|---|---|---|
| Dodecyl ester | Surfactant research | |
| Poly(N-acryloyl) | Controlled drug delivery systems | |
| Ferulic acid conjugates | Antioxidant polymers |
Applications in Polymer Science
Photoinduced RAFT Polymerization
The acryloyl group enables photoinduced electron/energy transfer-reversible addition–fragmentation chain-transfer (PET-RAFT) polymerization:
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Outcomes:
Table 1: Polymerization Kinetics of N-Acryloylisonipecotic Acid Derivatives
| Monomer | (L·mol⁻¹·s⁻¹) | (Da) | PDI |
|---|---|---|---|
| N-Acryloylisonipecotic acid | 0.15 | 12,400 | 1.18 |
| N-Acryloylalanine | 0.22 | 10,800 | 1.12 |
Biocompatible Material Design
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Hydrogels: Crosslinked networks (5–20 wt%) exhibit shear-thinning behavior () suitable for 3D bioprinting .
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Drug encapsulation: 85% loading efficiency for hydrophobic agents (e.g., curcumin) due to piperidine-mediated hydrophobic domains .
| Compound | IC₅₀ (μM) | LOX Inhibition (%) |
|---|---|---|
| Ethyl nipecotate | 192 | 31 |
| Ferulic acid conjugate | 47 | 20 |
| Donepezil (reference) | 0.015 | – |
The acryloyl group may enhance blood-brain barrier permeability, suggesting potential for central nervous system applications .
Antioxidant and Anti-inflammatory Effects
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Lipid peroxidation inhibition: IC₅₀ values as low as 20 μM in rat brain homogenates .
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Carrageenan-induced edema reduction: Up to 61% suppression in paw swelling at 50 mg/kg doses .
Challenges and Future Directions
Synthetic Optimization
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Scalability: Current routes produce <10 g batches; continuous-flow systems could improve yield .
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Stereocontrol: Asymmetric synthesis of enantiopure derivatives remains unexplored .
Biological Efficacy Testing
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